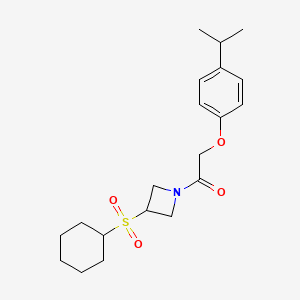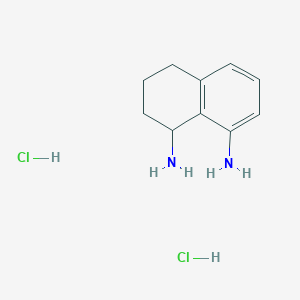
tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound has been synthesized using a specific method. It serves as an advanced intermediate in the synthesis of complex molecules. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H)-carboxylate is highlighted as an important intermediate for small molecule anticancer drugs.Molecular Structure Analysis
The synthesis, characterization, and X-ray diffraction studies of related compounds have been thoroughly explored. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated the compound’s potential in providing insights into molecular structures and interactions.Chemical Reactions Analysis
Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related compounds have been thoroughly explored. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated the compound's potential in providing insights into molecular structures and interactions. This compound was synthesized through a condensation reaction and characterized by various spectroscopic techniques, indicating the significance of structural analysis in understanding compound properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
The evaluation of biological activities is another crucial application. Although not directly matching the requested compound, closely related derivatives have been tested for their biological efficacy. For instance, certain synthesized compounds have been screened for their in vitro antibacterial and anthelmintic activities, revealing moderate success in specific applications. This suggests the potential of tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate and its derivatives in contributing to new therapeutic agents or biological studies (Sanjeevarayappa et al., 2015).
Material Science
In material science, related compounds have been synthesized to create new polymers with specific properties. For example, the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol highlights the versatility of related chemical structures in developing materials with high thermal stability and solubility in polar solvents, useful for creating durable and flexible films (Hsiao et al., 2000).
Advanced Intermediates
The compound and its derivatives serve as advanced intermediates in the synthesis of complex molecules. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as an important intermediate for small molecule anticancer drugs, showcasing the critical role of such compounds in medicinal chemistry and drug development efforts (Zhang et al., 2018).
X-ray Crystallography
X-ray crystallography studies of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provide valuable insights into molecular configurations and the influence of structural variations on physical properties. These studies contribute to a deeper understanding of molecular interactions and design principles for new compounds (Didierjean et al., 2004).
Propiedades
IUPAC Name |
tert-butyl 4-[(2-chloro-6-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)20-11-13-14(18)5-4-6-15(13)19/h4-6,12,20H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOUAYHGTNQDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2967611.png)
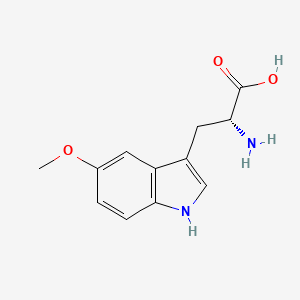


![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967617.png)
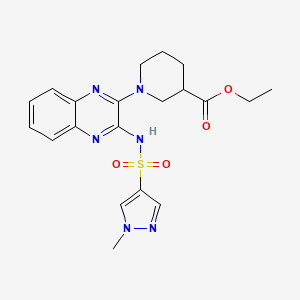
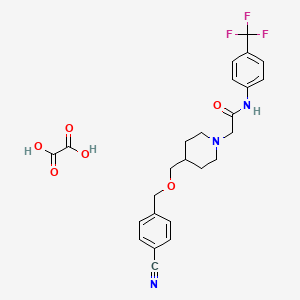

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)
